

Quinolin-2-ylboronic Acid NMR Data Analysis: A Comparative Guide

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Compound of Interest

Compound Name: **Quinolin-2-ylboronic acid**

Cat. No.: **B1322661**

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For researchers, scientists, and professionals engaged in drug development, understanding the nuanced structural details of heterocyclic compounds like **quinolin-2-ylboronic acid** is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the NMR data for **quinolin-2-ylboronic acid**, juxtaposed with the simpler phenylboronic acid, to offer insights into the influence of the quinoline moiety. Due to the limited availability of public experimental spectra for **quinolin-2-ylboronic acid**, this guide presents predicted data based on the known NMR shifts of the quinoline core and the substituent effects of the boronic acid group, derived from phenylboronic acid data.

Comparative NMR Data Analysis

The following tables summarize the experimental ^1H and ^{13}C NMR chemical shift data for quinoline and phenylboronic acid, alongside predicted values for **quinolin-2-ylboronic acid**. These predictions are derived by considering the substituent chemical shift (SCS) effects of the boronic acid group on an aromatic system.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm) in DMSO-d_6

Position	Quinoline (Experimental)	Phenylboronic Acid (Experimental)	Quinolin-2- ylboronic Acid (Predicted)
H-3	7.59	-	~7.8
H-4	8.28	-	~8.4
H-5	7.82	-	~7.9
H-6	7.65	-	~7.7
H-7	7.95	-	~8.0
H-8	8.89	-	~8.9
ortho (H-2', H-6')	-	7.99	-
meta (H-3', H-5')	-	7.39	-
para (H-4')	-	7.33	-
B(OH) ₂	-	8.0 (broad s)	~8.1 (broad s)

Table 2: ¹³C NMR Chemical Shift Data (δ , ppm) in DMSO-d₆

Position	Quinoline (Experimental)	Phenylboronic Acid (Experimental)	Quinolin-2- ylboronic Acid (Predicted)
C-2	150.3	-	~152
C-3	121.3	-	~123
C-4	136.0	-	~137
C-4a	127.8	-	~128
C-5	126.5	-	~127
C-6	129.5	-	~130
C-7	128.2	-	~129
C-8	130.2	-	~131
C-8a	148.5	-	~149
ipso (C-1')	-	134.0	-
ortho (C-2', C-6')	-	131.0	-
meta (C-3', C-5')	-	127.5	-
para (C-4')	-	128.5	-

Experimental Protocol for NMR Data Acquisition of Boronic Acids

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration. The following is a general protocol to mitigate these issues.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the boronic acid sample.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are often preferred as they can disrupt the hydrogen bonding involved in oligomerization.
- To ensure the equilibrium lies on the side of the monomeric boronic acid, the sample can be prepared in the presence of a small amount of D₂O.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

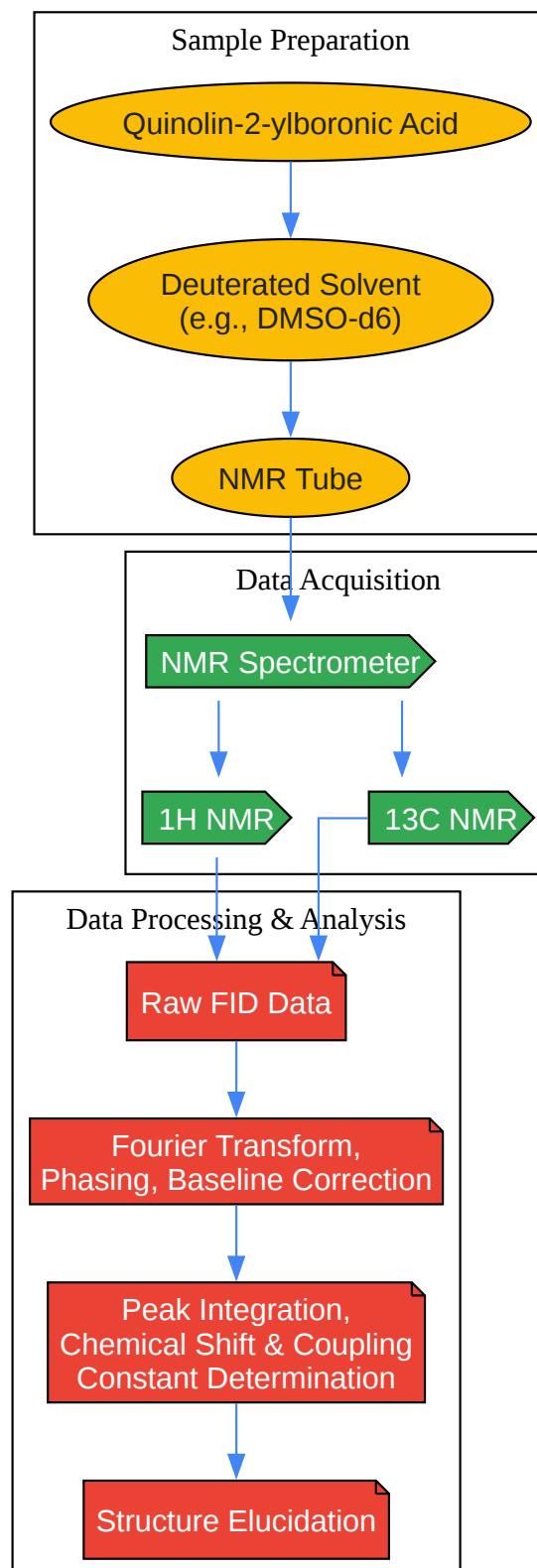
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment (e.g., zg30).
 - Spectral width: 16 ppm.
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral width: 240 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation delay: 2 seconds.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualizing the Analysis and Comparison

The following diagrams, generated using Graphviz, illustrate the workflow for NMR data analysis and the structural comparison of **quinolin-2-ylboronic acid** and phenylboronic acid.



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NMR Data Acquisition and Analysis Workflow.

Structural Comparison of Aromatic Boronic Acids.

Conclusion

The analysis of **quinolin-2-ylboronic acid**'s NMR data, even when predicted, provides valuable structural information. The electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, is expected to influence the chemical shifts of the protons and carbons compared to the simpler phenylboronic acid. The protons on the quinoline ring are generally shifted downfield, and this effect is modulated by the position relative to both the nitrogen and the boronic acid substituent. This comparative guide, along with the outlined experimental protocol, serves as a foundational resource for researchers working with this and similar heterocyclic boronic acids, aiding in the accurate interpretation of NMR data for accelerated drug discovery and development.

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